molecular formula C25H32N2O2 B2440363 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396685-36-1

4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2440363
CAS No.: 1396685-36-1
M. Wt: 392.543
InChI Key: PTXIUBVVBWUHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a useful research compound. Its molecular formula is C25H32N2O2 and its molecular weight is 392.543. The purity is usually 95%.
BenchChem offers high-quality 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[1-(adamantane-1-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c26-15-18-1-3-19(4-2-18)16-29-17-20-5-7-27(8-6-20)24(28)25-12-21-9-22(13-25)11-23(10-21)14-25/h1-4,20-23H,5-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXIUBVVBWUHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule derived from adamantane and piperidine frameworks. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article aims to summarize the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of adamantane derivatives often involves multiple steps that include acylation and functionalization. The specific synthesis pathway for the target compound can be outlined as follows:

  • Formation of Adamantane Derivative : The initial step involves the acylation of adamantane with a suitable carbonyl compound.
  • Piperidine Integration : A piperidine ring is introduced through nucleophilic substitution reactions.
  • Methoxy and Benzonitrile Functionalization : Further modifications involve the introduction of methoxy and benzonitrile groups via electrophilic aromatic substitution or similar methods.

Anticancer Activity

Recent studies have indicated that compounds related to the target structure exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds structurally similar to the target molecule have shown potent activity against colon cancer and leukemia cell lines. The mechanism often involves DNA fragmentation and activation of apoptotic pathways such as caspase-3 activation .
CompoundCell Line TestedIC50 (µM)Mechanism
3dHL-605DNA fragmentation
3eColon cancer4Caspase activation

Neuropharmacological Effects

The adamantane core is known for its neuroprotective properties. Research indicates that derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases.

  • Mechanisms of Action : The interaction with dopaminergic receptors has been noted, which may contribute to neuroprotection and cognitive enhancement .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound on various neoplastic cell lines (HSC-2, HSC-4). The findings showed that certain derivatives exhibited selective toxicity towards cancer cells compared to normal cells, suggesting a potential therapeutic window for further development .

Case Study 2: Neuroprotective Properties

In animal models, compounds with similar structures demonstrated protective effects against neurotoxicity induced by oxidative stress. These findings support their potential use in developing treatments for conditions like Alzheimer's disease .

Scientific Research Applications

The compound exhibits several promising biological activities:

  • Antiviral Properties : The adamantane structure is known for its efficacy against various viral infections, including influenza.
  • Neuroprotective Effects : Research indicates potential benefits in neuropharmacology, particularly in treating neurodegenerative diseases.

Case Studies

  • Neuropharmacological Studies : A study highlighted the compound's ability to modulate neurotransmitter systems, suggesting applications in treating conditions like Alzheimer's disease .
  • Antimicrobial Activity : Research demonstrated that derivatives of adamantane compounds exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .

Applications in Medicinal Chemistry

The diverse applications of 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile include:

Application AreaDescription
Antiviral Agents Potential use in developing treatments for viral infections.
Neuroprotective Drugs Possible applications in neurodegenerative disease therapies.
Antimicrobial Agents Development of new antibiotics targeting resistant bacterial strains.
Cancer Therapy Exploration as a potential anticancer agent through mechanism studies.

Chemical Reactions Analysis

Structural Analysis

The compound 4-(((1-((3r,5r,7r)-Adamantane-1-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex molecule combining an adamantane moiety, a piperidine ring, and a benzonitrile group. Its molecular formula is C24H32N6O2 , with a molecular weight of 436.5 g/mol . The structure features a carbonyl linkage between the adamantane and piperidine, a methoxy group connecting the piperidine to a benzonitrile fragment.

Key Reactions

  • Formation of the Adamantane-Piperidine Core

    • The adamantane group is likely introduced via 1-adamantanecarbonyl chloride , which reacts with the piperidine amine in a nucleophilic acyl substitution. This step is analogous to known syntheses of adamantane derivatives .

    • Example:

      Piperidine amine+1-Adamantanecarbonyl chlorideAdamantane-piperidine core\text{Piperidine amine} + \text{1-Adamantanecarbonyl chloride} \rightarrow \text{Adamantane-piperidine core}
  • Methoxy Group Formation

    • The methoxy group is introduced via alkylation. A hydroxyl group on the piperidine ring is methylated using reagents like methyl iodide or dimethyl sulfate, forming the methoxy linkage .

  • Coupling to Benzonitrile

    • The benzonitrile fragment is attached via a methoxy group, possibly through a Williamson ether synthesis if a suitable leaving group (e.g., bromide) is present on the benzonitrile precursor .

Supporting Data

Reaction StepReagents/ConditionsReference
Adamantane-piperidine1-Adamantanecarbonyl chloride, base
MethoxylationMethyl iodide, Ag₂O
Benzonitrile couplingWilliamson ether synthesis conditions

Acylation of Piperidine

The reaction between piperidine amine and 1-adamantanecarbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The piperidine nitrogen attacks the electrophilic carbonyl carbon, displacing the chloride ion .

Photoredox-Catalyzed Reactions

While not directly applied to this compound, studies on adamantane derivatives highlight the use of organo-photoredox catalysts (e.g., 4CzIPN) for C–C bond formation. Such methods could facilitate coupling reactions involving the benzonitrile fragment .

Alkylation of Hydroxyl Groups

Methylation of hydroxyl groups on the piperidine ring involves alkyl halides (e.g., methyl iodide) and a base (e.g., Ag₂O), proceeding through an SN2 mechanism .

Supporting Research Findings

  • Structural Analogues :

    • 4-((4-((4-Methoxypyridin-2-yl)amino)piperidin-1-yl)carbonyl)benzonitrile (PubChem CID 9797857) shares a similar benzonitrile-piperidine core, differing only in the substituent (4-methoxypyridin-2-yl vs. adamantane) .

    • 4-[4-(3-Adamantan-1-yl-ureido)-piperidine-1-carbonyl]-benzoic acid methyl ester (PubChem CID 44416904) demonstrates the feasibility of adamantane-piperidine linkages via carbamate bonds .

  • Reaction Conditions :

    • Adamantane-piperidine synthesis : Reactions are typically carried out in inert solvents (e.g., toluene) under nitrogen, with bases like pyridine .

    • Photoredox catalysis : Requires visible light (e.g., blue LEDs) and catalysts like 4CzIPN .

Q & A

Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?

  • Methodological Answer : Use chiral derivatizing agents (e.g., Mosher’s acid chloride) to enhance 1H^1 \text{H} NMR splitting. Dynamic NMR (DNMR) at variable temperatures (e.g., –40°C to 80°C) detects coalescence points for interconverting conformers. Chiral HPLC (Chiralpak AD-H column) with polar solvents (hexane/isopropanol) separates enantiomers. X-ray crystallography () provides absolute configuration references .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.